molecular formula C14H26N2O4 B7928609 [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928609
M. Wt: 286.37 g/mol
InChI Key: MEEFWBKAKZKDNX-UHFFFAOYSA-N
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Description

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is a synthetic amino acid derivative featuring a cyclohexylamino group linked to an acetic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the methylamine substituent, enhancing stability during synthetic processes. Such derivatives are frequently utilized in medicinal chemistry for peptide modification or as intermediates in drug discovery .

Properties

IUPAC Name

2-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)16(4)11-8-6-5-7-10(11)15-9-12(17)18/h10-11,15H,5-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEFWBKAKZKDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity, while tertiary amines (e.g., triethylamine) neutralize acidic byproducts. Notably, the patent WO2019158550A1 highlights that using neutral precursors instead of salts reduces reaction viscosity and improves yields (93% vs. 85%).

Temperature and Time

Elevated temperatures (50–60°C) accelerate coupling reactions but may degrade acid-sensitive intermediates. Kinetic studies suggest optimal conditions of 40°C for 8 hours, balancing speed and product stability.

Comparative Analysis of Synthetic Routes

MethodReagentsSolventYield (%)Purity (%)
Boc Protection(Boc)2O(Boc)_2O, DMAPDCM9598
AlkylationBromoacetic acid, K2_2CO3_3Acetonitrile7590
Peptide CouplingEDCl, HOBtDMF8895
Patent MethodNeutral precursors, TEAAcetonitrile9397

Key Observations :

  • The patent method achieves superior yields by avoiding salt formation, which complicates mixing and purification.

  • Peptide coupling offers higher purity but requires costly reagents.

Scalability and Industrial Considerations

Large-scale synthesis demands cost-effective and safe processes. The patent’s approach of using acetonitrile as a solvent and triethylamine as a base is industrially favorable due to ease of solvent recovery and minimal byproduct formation . However, exothermic reactions necessitate controlled addition of reagents to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The major products depend on the nucleophile used but can include azides or nitriles.

Scientific Research Applications

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Differences Notable Properties Reference
[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid C₁₄H₂₅N₂O₄ 300.40* Reference compound Predicted higher lipophilicity due to Boc protection; potential for peptide coupling
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid C₁₅H₂₇N₂O₄ 314.40 Ethyl vs. methyl on Boc-protected amine Increased steric bulk; may reduce enzymatic degradation compared to methyl analog
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid C₁₃H₂₃NO₄ 257.33 Boc group on trans-4-amino cyclohexane (vs. cyclohexylamino) Altered spatial arrangement; potential for distinct binding interactions
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid C₁₃H₁₇NO₅ 267.28 4-Hydroxyphenyl (vs. cyclohexylamino) Enhanced solubility due to phenolic -OH; possible hydrogen-bonding interactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid C₁₃H₂₁F₂NO₄ 293.31 4,4-Difluorocyclohexyl (vs. cyclohexylamino) Increased electronegativity; improved metabolic stability
2-(Boc-amino)-2-(3-thiophenyl)acetic acid C₁₁H₁₅NO₄S 265.31 3-Thiophenyl (vs. cyclohexylamino) Aromatic sulfur introduces π-π stacking potential; altered electronic properties

Key Structural and Functional Insights

Alkyl Substitution on Boc-Protected Amine

Replacing the methyl group with ethyl in the Boc-protected amine ([2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid) increases molecular weight by ~14 Da and introduces steric hindrance. This modification could enhance metabolic stability by reducing susceptibility to enzymatic cleavage, a common issue with methyl groups in vivo .

Cyclohexane Substitution Patterns

The trans-4-Boc-amino cyclohexane derivative (2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid) exhibits a distinct spatial configuration compared to the cyclohexylamino group in the target compound. The trans-4 substitution may influence receptor binding in biological systems due to reduced conformational flexibility .

Aromatic vs. Aliphatic Substituents
  • 4-Hydroxyphenyl analog: The phenolic -OH group enhances water solubility and provides a hydrogen-bonding site, making it suitable for targeting polar active sites (e.g., enzyme catalytic pockets) .
Fluorinated Derivatives

The 4,4-difluorocyclohexyl analog ((S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid) demonstrates how fluorine atoms increase electronegativity and metabolic stability. Fluorine’s electron-withdrawing effects can also modulate pKa, as evidenced by its predicted pKa of 3.94 , which may enhance ionization at physiological pH.

Biological Activity

[2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid, also known by its CAS number 1353962-09-0, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 270.37 g/mol
  • Structure : The compound features a cyclohexylamine moiety with a tert-butoxycarbonyl group, which contributes to its lipophilicity and potential for biological interactions.

Biological Activity Overview

The biological activity of [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid can be categorized into several areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Research indicates possible antimicrobial effects, although specific mechanisms remain to be elucidated.
  • Cytotoxicity : Initial assays show that the compound may exhibit cytotoxic effects against certain cancer cell lines.

The mechanisms underlying the biological activities of [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid are still under investigation. However, molecular docking studies have provided insights into how this compound interacts with various biological targets:

  • Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of the compound to target proteins. These studies suggest that the compound may fit well into the active sites of enzymes involved in cancer metabolism and inflammation pathways .

Case Study 1: Cytotoxicity in Cancer Cell Lines

In a study examining the cytotoxic effects of various amino acids on cancer cell lines, [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid demonstrated significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating a moderate level of cytotoxicity .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested strains .

Data Tables

Biological Activity Effect IC50/MIC
Cytotoxicity (MDA-MB-231)Inhibition of proliferationIC50 = 15 µM
Antimicrobial (Various Bacteria)Significant antibacterial activityMIC = 32-128 µg/mL

Q & A

Basic: What are the recommended synthetic routes for [2-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid?

Answer:
The synthesis typically involves sequential protection-deprotection strategies. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety early in the synthesis, often using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) . Cyclohexylamine derivatives are then functionalized via coupling reactions (e.g., EDC/HOBt-mediated amidation) with acetic acid derivatives. Final deprotection of the Boc group is achieved under acidic conditions (e.g., TFA in DCM). For detailed protocols, consult PubChem’s synthetic feasibility tools and Reaxys reaction databases .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclohexyl ring conformation .
  • HPLC-MS for purity assessment and molecular weight verification (e.g., ESI-MS expected m/z ~340-350 for [M+H]⁺) .
  • FT-IR to validate carbonyl stretches (Boc C=O ~1680–1720 cm⁻¹) .

Advanced: How to address low yields in the coupling step during synthesis?

Answer:
Low yields in amidation/coupling steps may arise from steric hindrance or poor nucleophilicity. Mitigation strategies:

  • Use coupling agents like HATU or PyBOP for enhanced efficiency .
  • Optimize solvent polarity (e.g., DMF or DMSO) to improve reactant solubility.
  • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., unreacted starting materials or racemization) .

Advanced: How does the tert-butoxycarbonyl group influence the compound’s stability under different pH conditions?

Answer:
The Boc group is stable under basic and neutral conditions but hydrolyzes under acidic environments (e.g., pH <3). This pH sensitivity necessitates careful handling during biological assays or storage. For example, avoid aqueous buffers with trifluoroacetic acid (TFA) unless intentional deprotection is required . Stability studies using accelerated degradation (e.g., 40°C/75% RH) can quantify decomposition kinetics .

Basic: What are the known biological targets or activities of this compound?

Answer:
Preliminary studies suggest potential neuroactive properties (e.g., modulation of ion channels) and antioxidant activity, possibly due to the free carboxylic acid moiety enabling metal chelation . Target validation often involves in vitro assays like ROS scavenging (DPPH assay) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:
Contradictions may stem from:

  • Purity variations : Ensure ≥95% purity via HPLC and quantify impurities (e.g., residual solvents or diastereomers) .
  • Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentrations ≤0.1% to avoid cytotoxicity) .
  • Stereochemical differences : Chiral HPLC or X-ray crystallography can confirm enantiomeric composition .

Basic: What are the storage recommendations to ensure compound integrity?

Answer:
Store under inert gas (argon/nitrogen) at room temperature , sealed in moisture-resistant containers (e.g., amber glass vials with PTFE-lined caps). Desiccants (e.g., silica gel) are recommended for long-term storage .

Advanced: What strategies mitigate racemization during synthesis steps involving chiral centers?

Answer:
Racemization at the cyclohexylamino or acetic acid moieties can be minimized by:

  • Using low-temperature reactions (−20°C to 0°C) during coupling steps.
  • Employing chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) for stereocontrol .
  • Monitoring enantiomeric excess via chiral HPLC with polysaccharide-based columns .

Basic: How to confirm the removal of the Boc protecting group post-synthesis?

Answer:

  • TLC : Spot disappearance of Boc-protected intermediate (Rf ~0.7 in ethyl acetate/hexane) and appearance of a new spot (Rf ~0.3) .
  • ¹H NMR : Loss of tert-butyl proton signals (δ ~1.4 ppm) and emergence of primary amine protons (δ ~1.5–2.5 ppm) .

Advanced: How to design experiments to study the compound’s interaction with biomolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to quantify binding affinity (KD) and kinetics .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by NMR-derived conformational data .

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